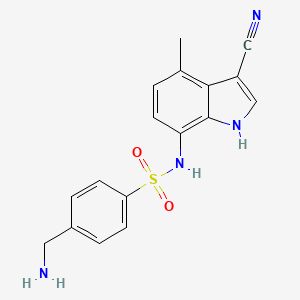
2-phenoxycyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, InChI, and SMILES string .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This could involve various organic chemistry reactions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It’s important to understand the reactivity of the compound, which can be influenced by factors like its functional groups .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. These properties can often be predicted from the compound’s structure .Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis of 2-phenoxycyclopentan-1-one can be achieved through a multi-step process involving the reaction of a phenol with a cyclopentanone derivative.", "Starting Materials": [ "Phenol", "Cyclopentanone", "Sodium hydroxide", "Bromine", "Acetic acid", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "Step 1: Bromination of Phenol - Phenol is reacted with bromine in the presence of sodium hydroxide to form 2-bromophenol.", "Step 2: Friedel-Crafts Acylation - 2-bromophenol is reacted with cyclopentanone in the presence of acetic acid and sodium acetate to form 2-(2-bromophenoxy)cyclopentanone.", "Step 3: Reduction - 2-(2-bromophenoxy)cyclopentanone is reduced with sodium borohydride in methanol to form 2-(2-hydroxyphenoxy)cyclopentanone.", "Step 4: Oxidation - 2-(2-hydroxyphenoxy)cyclopentanone is oxidized with chromic acid in acetic acid to form 2-phenoxycyclopentan-1-one.", "Step 5: Purification - The crude product is purified by washing with hydrochloric acid, sodium bicarbonate, and magnesium sulfate, followed by extraction with ethyl acetate." ] } | |
CAS RN |
78726-16-6 |
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate](/img/structure/B6153336.png)